N-Methyl Viloxazine-d3 is a deuterated analog of N-Methyl Viloxazine, which itself is a metabolite of Viloxazine. This compound is primarily utilized in scientific research across various fields, including chemistry, biology, and medicine. The deuterated form allows for enhanced tracking and analysis in studies involving metabolic pathways and pharmacokinetics due to the distinct nuclear magnetic resonance properties of deuterium compared to hydrogen.
N-Methyl Viloxazine-d3 is classified as a chemical compound with the molecular formula and a molecular weight of approximately 254.344 g/mol. It is identified by the CAS number 1794811-35-0. The compound is synthesized through specific chemical reactions involving precursors like 2-ethoxyphenol and epichlorohydrin .
The synthesis of N-Methyl Viloxazine-d3 typically involves a multi-step process. A common method begins with the reaction of 2-ethoxyphenol with epichlorohydrin to form an intermediate compound, which is subsequently reacted with methylamine-d3 under controlled conditions. This method allows for the introduction of deuterium into the structure, which is crucial for its applications in research.
N-Methyl Viloxazine-d3 has a complex molecular structure characterized by a morpholine ring substituted with an ethoxyphenyl group. The structural representation includes:
This structure facilitates its function as a norepinephrine reuptake inhibitor and modulator of serotonin receptors, contributing to its pharmacological effects.
N-Methyl Viloxazine-d3 can undergo several chemical reactions:
The products formed from these reactions vary based on the specific conditions applied, such as temperature and solvent choice .
N-Methyl Viloxazine-d3 primarily functions as a norepinephrine reuptake inhibitor, enhancing norepinephrine levels in the synaptic cleft. Additionally, it modulates serotonin levels by acting as an antagonist at 5-HT2B receptors and an agonist at 5-HT2C receptors. This dual action increases extracellular serotonin concentrations in the prefrontal cortex, contributing to its therapeutic effects in treating disorders such as attention deficit hyperactivity disorder .
N-Methyl Viloxazine-d3 exhibits various physical properties that are significant for its application in research:
Key chemical properties include:
These properties are crucial for determining the compound's behavior during experiments and applications in drug development .
N-Methyl Viloxazine-d3 has diverse applications in scientific research:
Its unique properties make it an invaluable tool for researchers aiming to elucidate complex biological systems and develop new therapeutic agents .
N-Methyl Viloxazine-d3 (CAS 1794811-35-0) is a stable isotopologue of the norepinephrine reuptake inhibitor viloxazine, selectively deuterated at the N-methyl group. Its molecular formula is C₁₄H₁₈D₃NO₃, with a molecular weight of 254.34 g/mol [1] [3]. The deuterium atoms replace all three hydrogen atoms in the methyl group (–CD₃) attached to the morpholine nitrogen, as confirmed by the SMILES notation: CCOC1=CC=CC=C1OCC2OCCN(C([²H])([²H])[²H])C2
[3]. This site-specific labeling minimizes structural perturbation while introducing a mass shift of +3 Da compared to the non-deuterated analog (251.33 g/mol) [5]. The isotopic purity typically exceeds 98% atom D, critical for minimizing isotopic interference in mass spectrometry applications [3] [9].
Table 1: Atomic Composition and Isotopic Characteristics
Property | Specification |
---|---|
Molecular Formula | C₁₄H₁₈D₃NO₃ |
Molecular Weight | 254.34 g/mol |
CAS Registry Number | 1794811-35-0 |
Deuterium Position | N-Methyl group (–CD₃) |
Isotopic Purity Threshold | ≥98% atom D |
The core structure retains the stereochemistry of viloxazine, featuring a chiral morpholine ring with a defined absolute configuration. The parent compound viloxazine (CAS 46817-91-8) contains two chiral centers, but pharmacological activity resides predominantly in the (R)-enantiomer [5]. Deuterium substitution at the N-methyl position (–N–CD₃) does not alter the chiral environment, as confirmed by identical chromatographic retention times between deuterated and non-deuterated forms under chiral separation conditions [3] [7]. The C–D bond length (1.09 Å) is marginally shorter than the C–H bond (1.10 Å), but this difference exerts negligible steric influence on the morpholine ring conformation or intermolecular interactions [10]. Nuclear magnetic resonance (NMR) studies reveal no deuterium-induced changes in proton coupling patterns adjacent to the deuterated methyl group, confirming retention of stereochemical integrity [7].
Deuteration preserves the canonical viloxazine scaffold while introducing distinct analytical advantages:
Table 2: Structural and Analytical Comparison with Key Analogues
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Distinguishing Feature |
---|---|---|---|---|
Viloxazine (Parent) | C₁₃H₁₉NO₃ | 237.3 | 46817-91-8 | Non-methylated secondary amine |
N-Methyl Viloxazine | C₁₄H₂₁NO₃ | 251.33 | 48173-47-3 | –N–CH₃ group (non-deuterated) |
N-Methyl Viloxazine-d3 | C₁₄H₁₈D₃NO₃ | 254.34 | 1794811-35-0 | –N–CD₃ group |
5-Oxo Viloxazine (Impurity) | C₁₃H₁₇NO₄ | 251.28 | 56305-61-4 | Oxidized morpholine ring |
The hydrochloride salt form (CAS not assigned) is characterized by the molecular formula C₁₄H₁₈D₃NO₃·HCl and a molecular weight of 290.80 g/mol [7] [8]. Spectroscopic analyses confirm salt formation:
Crystallographic data are limited, but powder X-ray diffraction (PXRD) patterns distinguish the salt from the free base by unique diffraction peaks at 2θ = 8.5°, 12.7°, and 17.3° [8]. Thermal gravimetric analysis (TGA) shows decomposition onset at 215°C for the hydrochloride salt versus 195°C for the free base, reflecting enhanced stability due to ionic crystallization [7].
Table 3: Analytical Techniques for Structural Validation
Technique | Free Base Characteristics | Hydrochloride Salt Characteristics |
---|---|---|
High-Resolution MS | [M+H]⁺ at m/z 255.350 (theoretical: 255.349) | Free base ion at m/z 255.350; chloride detected |
¹³C-NMR | C-D signal at 40–42 ppm (quartet, J₃C-D = 19 Hz) | C-D signal at 42–44 ppm (shifted due to protonation) |
PXRD | Crystalline peaks at 2θ = 7.2°, 10.4°, 15.8° | Distinct peaks at 2θ = 8.5°, 12.7°, 17.3° |
Thermal Analysis | Melting point: 98–100°C (DSC) | Decomposition onset: 215°C (TGA) |
Note: All compounds listed are for research use only and not approved for human consumption [2] [3] [5].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8